4-Nitrophenyl a-L-arabinofuranoside

Vue d'ensemble

Description

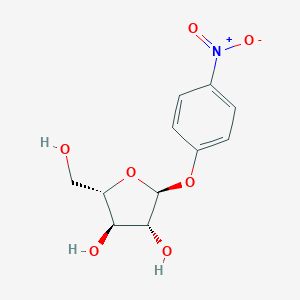

4-Nitrophenyl α-L-arabinofuranoside (pNP-α-L-Araf, CAS 6892-58-6) is a chromogenic substrate widely used in enzymatic assays to measure α-L-arabinofuranosidase activity. Its molecular formula is C₁₁H₁₃NO₇, with a molecular weight of 271.22 g/mol . Structurally, it consists of an α-L-arabinofuranose ring (a five-membered furanoside) linked via an O-glycosidic bond to a 4-nitrophenyl group. The nitrophenyl moiety releases a yellow-colored product (4-nitrophenol) upon enzymatic hydrolysis, detectable at 400–420 nm using spectrophotometry .

Méthodes De Préparation

Stereochemical Challenges in Arabinofuranoside Synthesis

Arabinofuranosides pose unique synthetic challenges due to the inherent instability of the furanose ring and the need for precise anomeric control. The α-configuration is particularly demanding, as conventional glycosylation methods often yield mixtures of anomers. For example, early attempts to synthesize p-nitrophenyl β-L-arabinofuranoside via intermolecular glycosylation resulted in α/β isomer mixtures, necessitating advanced strategies for stereocontrol .

Key factors influencing anomeric selectivity include:

-

Protecting group strategy : Ethers (e.g., NAP) at C-2 and C-3 positions stabilize transition states for intramolecular aglycon delivery (IAD) .

-

Donor reactivity : Trichloroacetimidate donors paired with Lewis acids (e.g., TMSOTf) enhance glycosylation efficiency .

-

Solvent polarity : Low-polarity solvents (e.g., toluene) favor IAD mechanisms by reducing intermolecular side reactions .

Intermolecular Glycosylation: Mixed Anomer Formation

Intermolecular glycosylation using L-arabinofuranosyl donors typically yields α/β anomer mixtures due to competing reaction pathways. A study employing p-nitrophenol as the acceptor and perbenzylated L-arabinofuranosyl trichloroacetimidate (donor 3) reported a 1:1 α/β ratio under BF₃·OEt₂ catalysis . Despite moderate yields (45–52%), this method provides a baseline for optimizing stereoselectivity.

Table 1: Intermolecular Glycosylation Outcomes

| Donor | Catalyst | Solvent | α/β Ratio | Yield (%) |

|---|---|---|---|---|

| 3 | BF₃·OEt₂ | CH₂Cl₂ | 1:1 | 45 |

| 4 | TMSOTf | Toluene | 1:1.2 | 52 |

Intramolecular Aglycon Delivery (IAD): β-Selective Synthesis

While IAD has been successfully applied to β-L-arabinofuranosides , adapting this method for α-L-configuration requires reversing stereochemical outcomes. NAP (naphthylmethyl) ether-mediated IAD enables β-selectivity by directing aglycon delivery to the β-face via a cyclic oxonium intermediate. Nuclear magnetic resonance (NMR) analysis confirmed β-configuration through characteristic coupling constants (3.5 Hz) and chemical shifts (δ 105.2 ppm for C1) .

Mechanistic Insights:

-

Donor activation : TMSOTf generates a reactive oxocarbenium ion.

-

NAP participation : The C-2 NAP ether coordinates to the anomeric center, steering nucleophilic attack to the β-position.

-

Ring closure : Transient formation of a bicyclic intermediate ensures stereochemical fidelity .

Enzymatic Synthesis: A Unexplored Avenue

Although chemical synthesis dominates current protocols, enzymatic methods using arabinofuranosidases or glycosynthases could offer α-specific routes. For instance, HypBA1, a thermostable β-L-arabinofuranosidase, hydrolyzes pNP-β-L-Araf with high specificity () , suggesting engineered variants might catalyze reverse reactions for α-anomer synthesis.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures configuration and purity:

-

NMR spectroscopy : and NMR distinguish α/β anomers via anomeric proton coupling constants and carbon chemical shifts .

-

High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns resolve anomers using acetonitrile/water gradients .

-

Enzymatic assays : Hydrolysis with α-L-arabinofuranosidase confirms substrate specificity (absorbance at 400 nm upon p-nitrophenol release) .

Industrial-Scale Production Considerations

Megazyme’s commercial pNP-α-L-Araf (purity >98%) highlights scalable processes, though proprietary details remain undisclosed . Key industrial challenges include:

Analyse Des Réactions Chimiques

Le 4-Nitrophényl-Ara subit diverses réactions chimiques, notamment la réduction, l'oxydation et la substitution. L'une des réactions les plus étudiées est la réduction catalytique du 4-nitrophénol en 4-aminophénol à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) en présence de nanoparticules métalliques comme catalyseurs .

Réduction : La réduction du 4-Nitrophényl-Ara en 4-aminophényl-Ara est une réaction courante, souvent catalysée par des nanoparticules métalliques telles que l'argent, l'or, le platine et le palladium.

Oxydation : Les réactions d'oxydation du 4-Nitrophényl-Ara peuvent conduire à la formation de divers produits oxydés, en fonction de l'agent oxydant et des conditions de réaction.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 271.22 g/mol

- CAS Number : 6892-58-6

pNPAF is characterized by its nitrophenyl group, which provides a chromogenic property useful for spectrophotometric detection in enzyme assays.

Substrate for Enzymatic Assays

pNPAF serves as an essential substrate for various glycosidases, particularly α-arabinofuranosidases. It is used to measure enzyme activity by monitoring the release of 4-nitrophenol, which can be quantified spectrophotometrically.

| Enzyme | Activity Measurement | Reference |

|---|---|---|

| α-Arabinofuranosidase | Hydrolysis leading to 4-nitrophenol release | |

| β-Galactosidase | Detection of enzyme kinetics | |

| Feruloyl Esterases | Differentiation of enzyme types |

Diagnostic Applications

pNPAF is employed in the development of diagnostic assays, particularly for detecting the presence of specific enzymes related to various diseases. Its ability to provide colorimetric changes makes it suitable for rapid diagnostic tests.

Case Study 1: Enzyme Activity in Microbial Research

A study investigated the activity of α-arabinofuranosidases from Pseudomonas putida using pNPAF as a substrate. The researchers demonstrated that the enzyme could effectively hydrolyze pNPAF, indicating its potential role in microbial degradation of plant biomass.

- Findings : The hydrolytic activity was measured at 8.6 mU/mL for the two tested enzymes against pNPAF.

- Implications : This highlights pNPAF's utility in studying microbial enzymatic processes and its potential applications in bioremediation efforts.

Case Study 2: Nanoparticle Fabrication

Research has shown that protein isolates extracted with arabinofuranosidase can be used to create nanoparticles with enhanced properties for food applications. The binding capacity of linoleic acid was significantly improved when using pNPAF-derived products.

- Findings : Nanoparticles exhibited up to 69% linoleic acid binding capacity at optimal pH levels.

- Implications : This application underscores the versatility of pNPAF in food technology and material science.

Limitations and Future Directions

Despite its wide-ranging applications, pNPAF has limitations concerning sensitivity and specificity in certain assays. Future research may focus on:

- Developing more sensitive analytical methods.

- Exploring novel applications in drug discovery and food safety.

- Enhancing the stability and reactivity of pNPAF derivatives for broader use.

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl-Ara involves its interaction with specific molecular targets. For instance, in enzymatic assays, it acts as a substrate for enzymes like α-arabinofuranosidase, leading to the release of 4-nitrophenol, which can be quantitatively measured . The catalytic reduction of 4-nitrophenyl-Ara to 4-aminophenyl-Ara involves the transfer of electrons from the reducing agent (NaBH4) to the nitro group, facilitated by metal nanoparticles .

Comparaison Avec Des Composés Similaires

Key Properties :

- Purity : >95% (HPLC) or >98% .

- Storage : Stable for >2 years at -20°C .

- Applications: Used in plant biomass degradation studies, biofuel production, and diagnostics to assess arabinofuranosidase activity in microbial or plant extracts .

Comparison with Similar Nitrophenyl Glycosides

Structural and Functional Differences

Nitrophenyl glycosides vary in sugar type (arabinose, glucose, xylose), anomeric configuration (α/β), and ring form (furanoside/pyranoside). These differences dictate enzyme specificity. Below is a comparative analysis:

Enzyme Kinetic Parameters

The catalytic efficiency ($k{cat}/Km$) of enzymes varies significantly across substrates. For example:

- GH51 α-L-Arabinofuranosidase from Hungateiclostridium clariflavum shows maximal efficiency with pNP-α-L-Araf ($k{cat}/Km = 205.0 \, \text{s}^{-1}\text{mM}^{-1}$), outperforming natural arabinoxylan oligosaccharides (e.g., $k{cat}/Km = 22.8 \, \text{s}^{-1}\text{mM}^{-1}$ for A3X) .

- Xyn10B xylanase from Caldicellulosiruptor bescii hydrolyzes pNP-α-L-Araf with activity 10,350 U µmol⁻¹ , lower than its activity against xylan (126,480 U µmol⁻¹) .

Solubility and Stability

- pNP-α-L-Araf is soluble in methanol (50 mg/mL) but insoluble in ether .

- In contrast, pNP-β-D-glucopyranoside is water-soluble, facilitating its use in high-throughput assays .

Industrial and Research Relevance

- pNP-α-L-Araf: Critical for studying arabinoxylan debranching in biofuel production. Its furanose ring mimics natural arabinan side chains in hemicellulose .

- pNP-β-D-xylopyranoside: Preferred for β-xylosidase assays due to its structural similarity to xylooligosaccharides .

- Pyranoside vs. Furanoside: Enzymes like GH51 arabinofuranosidases exhibit strict specificity for furanosides, as pyranosides (e.g., 4-nitrophenyl α-L-arabinopyranoside) lack the correct ring geometry for binding .

Research Findings and Case Studies

Structural Insights

The E221Q mutant of GH54 α-L-arabinofuranosidase (PDB: 6SXR) binds pNP-α-L-Araf via hydrogen bonds to the arabinofuranose hydroxyl groups and hydrophobic interactions with the nitrophenyl group. This explains its high catalytic efficiency compared to pyranoside analogues .

Thermostability

GH51 arabinofuranosidases from thermophilic organisms (e.g., Hungateiclostridium clariflavum) retain activity with pNP-α-L-Araf at temperatures >70°C, making them ideal for industrial processes .

Synergistic Effects

In biomass saccharification, combining α-L-arabinofuranosidase (using pNP-α-L-Araf) with xylanase increases sugar yield by 6-fold, highlighting its role in enzyme cocktails .

Activité Biologique

4-Nitrophenyl α-L-arabinofuranoside (pNPAF) is a synthetic chromogenic substrate widely utilized in biochemical assays to study the activity of various enzymes, particularly α-L-arabinofuranosidases. Its biological activity is primarily linked to its role as a substrate in enzymatic reactions, facilitating the understanding of carbohydrate metabolism and enzyme kinetics.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.22 g/mol

- Melting Point : 157-159 °C

- Solubility : Soluble in methanol (50 mg/mL) and other organic solvents.

- Density : 1.562 g/cm³

- Flash Point : 288.7 °C

Enzymatic Role

4-Nitrophenyl α-L-arabinofuranoside is primarily used as a substrate for α-L-arabinofuranosidases, which are enzymes that hydrolyze arabinofuranosyl side chains from polysaccharides. This activity is crucial for the degradation of complex carbohydrates such as arabinoxylans found in plant cell walls, enhancing the accessibility of other hydrolytic enzymes like xylanases.

Case Studies and Research Findings

- Enzyme Kinetics :

- Synergistic Effects :

- Industrial Applications :

Data Table: Enzyme Activity with pNPAF

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Activity (s⁻¹ mM⁻¹) |

|---|---|---|---|

| Abf51 from Hungateiclostridium | 6.5 | 60 | 205 |

| Abf2 from Pseudomonas putida | N/A | N/A | 8.6 |

| AbfCelf from Pseudomonas putida | N/A | N/A | 6.2 |

The enzymatic hydrolysis mechanism involves the cleavage of glycosidic bonds between arabinofuranosyl units and xylopyranosyl residues, which enhances the overall digestibility of hemicellulosic materials. This process is vital for various applications in agriculture and bioengineering.

Q & A

Basic Research Questions

Q. How is 4-nitrophenyl α-L-arabinofuranoside synthesized and characterized for research use?

Methodological Answer: The compound is synthesized via glycosylation of 4-nitrophenol with α-L-arabinofuranosyl donors. Characterization involves:

- HPLC purity analysis (>95% purity, as per TRC standards) .

- Mass spectrometry (accurate mass: 271.0692) and NMR for structural confirmation (e.g., stereochemistry via [α]D values) .

- SMILES notation : OC[C@@H]1OC@@HC@H[C@H]1O .

Q. What are the optimal storage conditions for maintaining stability?

Methodological Answer:

- Short-term storage : Room temperature (shipping conditions) .

- Long-term stability : Store at -10°C to -20°C in anhydrous, dark conditions to prevent hydrolysis or photodegradation .

- Purity degradation check : Monitor via HPLC post-thawing .

Q. How is this compound used as a substrate in enzyme activity assays?

Methodological Answer: It serves as a chromogenic substrate for α-arabinofuranosidase activity:

- Assay protocol : Incubate with enzyme in buffer (pH 5.0–6.5), measure liberated 4-nitrophenol at 400–420 nm (ε = 18,300 M⁻¹cm⁻¹) .

- Kinetic parameters : Calculate and using Michaelis-Menten plots .

Advanced Research Questions

Q. How to design experiments to resolve contradictory enzyme-substrate specificity data?

Methodological Answer: Contradictions (e.g., inactivity with certain chitinases ) require:

- Enzyme source validation : Compare isoforms (e.g., fungal vs. plant α-arabinofuranosidases).

- Assay optimization : Test pH, temperature, and cofactors (e.g., divalent cations).

- Competitive inhibition studies : Use arabinose analogs to confirm binding specificity .

Q. What advanced techniques confirm structural integrity in novel derivatives?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry (e.g., triclinic crystal system, space group parameters: ) .

- Tandem MS/MS : Fragment ions validate glycosidic linkages .

- Circular dichroism (CD) : Monitor conformational changes in solution .

Q. How to address discrepancies in purity assessments across vendors?

Methodological Answer:

- Cross-validate purity : Compare HPLC (TRC: >95% ) vs. Megazyme (>98% ).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., arabinopyranoside isomers, CAS 1223-07-0) .

- Standardize protocols : Adopt USP/PhEur guidelines for absorbance ratio checks (A250/A280) .

Q. What novel applications exist beyond traditional enzyme assays?

Methodological Answer:

- Plant glycosidase studies : Investigate arabinan metabolism in Retama sphaerocarpa flavonoid biosynthesis .

- Drug discovery : Screen as a potential inhibitor of Leishmania saponin-modifying enzymes .

- Material science : Study hydrolysis kinetics in polymer matrices (e.g., polyphenylsulfone membranes) .

Propriétés

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-58-6 | |

| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.